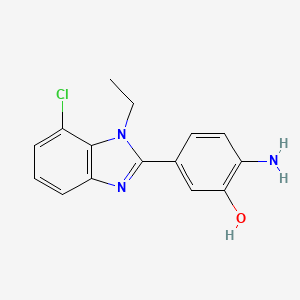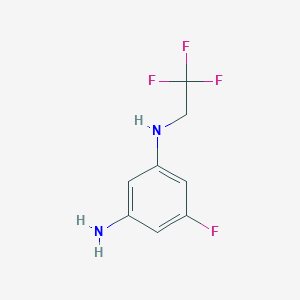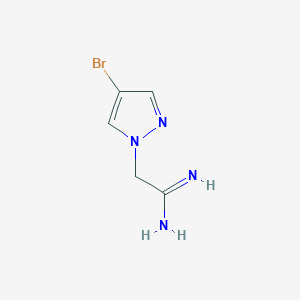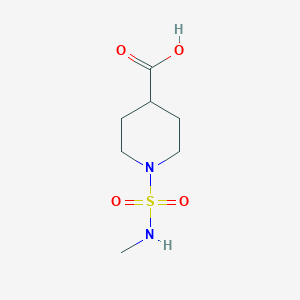
スルホCy5カルボン酸
説明
Sulfo Cy5 Carboxylic acids, also known as sulfo-Cyanine5 carboxylic acid, is a non-activated, water-soluble dye . It is highly hydrophilic and its non-sulfonated analog is available . The fluorophore is an equivalent of Cy5® carboxylic acid .
Synthesis Analysis
The synthesis of sulfo-Cy5 carboxylic acid has been reported in various studies . For labeling applications, the use of pre-activated sulfo-Cy5 NHS ester is considered .Molecular Structure Analysis
Sulfo Cy5 Carboxylic acids have a molecular weight of 680.87 and a molecular formula of C 32 H 37 N 2 KO 8 S 2 . They display a narrow absorption band and high molar absorptivity at 651 nm .Chemical Reactions Analysis
Sulfo Cy5 Carboxylic acids can be used for chemical synthesis . They have been studied as chemosensors for the recognition of metal cations with biological and environmental relevance .Physical And Chemical Properties Analysis
Sulfo Cy5 Carboxylic acids are well soluble in water, DMF, DMSO (0.35 M = 240 g/L), and are practically insoluble in non-polar organic solvents . They show a very low dependence of fluorescence on pH .科学的研究の応用
金属カチオン認識のための比色化学センサー
スルホCy5カルボン酸は、金属カチオンの検出のための比色化学センサーとして使用されてきました。これらの化合物は、特定の金属イオンに応答して色の変化を起こすことができ、これはさまざまな環境における金属濃度を監視するための貴重な特性です。 例えば、スルホシアニン染料は、アセトニトリル溶液中でのCu^2+およびFe^3+に対して、青から無色の敏感な比色応答を示しました .
ペプチド標識
ペプチド研究の分野では、スルホCy5カルボン酸はペプチドの標識に使用されます。このアプリケーションは、特に疾患の診断と治療介入の文脈において、ペプチドの構造と機能を研究するために重要です。 これらの染料の水溶性により、ペプチドとの抱合が促進され、in vitroでの酵素加水分解の研究が向上します .
蛍光イメージング
スルホCy5カルボン酸は、その高いモル吸光係数と近赤外(NIR)領域での発光のため、蛍光イメージングアプリケーションに最適です。 これらは、タンパク質やオリゴヌクレオチドを標識してイメージングに使用できる生物学的コンテキストで特に有用です .
蛍光共鳴エネルギー移動(FRET)プローブ
スルホCy5カルボン酸は、FRETプローブを作成する上で不可欠です。これらのプローブは、バイオイメージングと分子間相互作用の分析に不可欠です。 これらの染料のNIR発光により、組織への深い浸透と低いバックグラウンド干渉が可能になり、in vivo研究に最適です .
生化学分析
スルホCy5カルボン酸のユニークな光物理的特性により、さまざまな生化学分析に適しています。 水溶液を含むさまざまな媒体で使用できるため、生物学的物質の検出と定量に多用途なアプリケーションを提供します .
環境モニタリング
スルホCy5カルボン酸は、さまざまなカチオンに対する感度により、環境モニタリングに使用できます。 特定のイオンとの相互作用による比色変化により、汚染を追跡し、環境の健康状態を調査するのに役立ちます .
超分子化学
超分子化学では、これらの染料は、光学化学センサーとして機能する小さな有機分子を開発するために使用されます。 このアプリケーションは、環境および生物学的に重要な金属イオンの認識と検出に不可欠です .
核酸検出
最後に、スルホCy5カルボン酸は、核酸検出に使用されます。 NIR領域での強い蛍光は、複雑な生物学的サンプル中の核酸を検出するのに有利であり、診断と研究に役立ちます .
作用機序
Target of Action
Sulfo Cy5 Carboxylic acids are primarily used for labeling biological molecules such as peptides, proteins, and oligos . These biological molecules are the primary targets of Sulfo Cy5 Carboxylic acids. The role of these targets is crucial in fluorescence imaging and other fluorescence-based biochemical analysis .
Mode of Action
The interaction of Sulfo Cy5 Carboxylic acids with its targets involves the labeling of the biological molecules. This labeling process is facilitated by the dye’s properties, which include high aqueous solubility and photostability . The dye’s interaction with its targets results in changes that enable fluorescence imaging and biochemical analysis .
Biochemical Pathways
It’s known that these dyes are used in various applications at biologically relevant phs , suggesting that they may interact with multiple biochemical pathways involved in fluorescence imaging and biochemical analysis.
Pharmacokinetics
It’s known that these dyes are highly water-soluble , which suggests that they may have good bioavailability. The dyes are also DMSO tolerant, which enables transfer from storage to assay without loss of performance .
Result of Action
The molecular and cellular effects of Sulfo Cy5 Carboxylic acids’ action primarily involve the labeling of biological molecules. This labeling enables fluorescence imaging and other fluorescence-based biochemical analysis . The dyes are photostable, which means they can maintain their performance even when exposed to light .
Action Environment
The action, efficacy, and stability of Sulfo Cy5 Carboxylic acids can be influenced by environmental factors. For instance, these dyes can tolerate a pH range of 3-10 , suggesting that changes in pH could potentially affect their action.
生化学分析
Biochemical Properties
Sulfo Cy5 Carboxylic acids play a crucial role in biochemical reactions by acting as fluorescent labels. They interact with a variety of biomolecules, including enzymes, proteins, and nucleic acids. The interaction between Sulfo Cy5 Carboxylic acids and these biomolecules is primarily based on covalent bonding, where the carboxylic acid group reacts with primary amine groups on the target molecules to form stable amide bonds . This covalent attachment allows for precise labeling and tracking of biomolecules in various biochemical assays.
Cellular Effects
Sulfo Cy5 Carboxylic acids have significant effects on cellular processes. When introduced into cells, these compounds can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, Sulfo Cy5 Carboxylic acids have been shown to target mitochondria in cancer cells, enhancing the cytotoxicity of conjugated therapeutic agents . This targeting capability is attributed to the hydrophobic and cationic nature of the dye, which facilitates its accumulation in mitochondria due to the negative membrane potential .
Molecular Mechanism
The molecular mechanism of action of Sulfo Cy5 Carboxylic acids involves their binding interactions with biomolecules. The carboxylic acid group of Sulfo Cy5 Carboxylic acids forms covalent bonds with primary amine groups on proteins and peptides, resulting in stable conjugates . Additionally, the fluorescent properties of Sulfo Cy5 Carboxylic acids enable them to act as reporters in various biochemical assays, providing valuable information on the localization and dynamics of labeled biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sulfo Cy5 Carboxylic acids can change over time. These compounds are known for their stability and resistance to photobleaching, which ensures consistent performance in long-term experiments . Prolonged exposure to light and other environmental factors can lead to gradual degradation of the dye, potentially affecting its fluorescence intensity and labeling efficiency . It is essential to store Sulfo Cy5 Carboxylic acids under appropriate conditions to maintain their stability and functionality.
Dosage Effects in Animal Models
The effects of Sulfo Cy5 Carboxylic acids vary with different dosages in animal models. At low doses, these compounds are generally well-tolerated and do not exhibit significant toxicity . At higher doses, Sulfo Cy5 Carboxylic acids can cause adverse effects, including cytotoxicity and disruption of cellular functions . It is crucial to determine the optimal dosage for specific applications to minimize potential toxic effects while maximizing the benefits of using Sulfo Cy5 Carboxylic acids as fluorescent labels.
Metabolic Pathways
Sulfo Cy5 Carboxylic acids are involved in various metabolic pathways within cells. These compounds can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels . The metabolic fate of Sulfo Cy5 Carboxylic acids includes their uptake, distribution, and eventual degradation within cells. Understanding the metabolic pathways of these compounds is essential for optimizing their use in biochemical assays and ensuring accurate interpretation of experimental results.
Transport and Distribution
The transport and distribution of Sulfo Cy5 Carboxylic acids within cells and tissues are mediated by specific transporters and binding proteins . These compounds can be actively transported across cell membranes and accumulate in specific cellular compartments. The hydrophilic nature of Sulfo Cy5 Carboxylic acids facilitates their distribution in aqueous environments, while their interaction with binding proteins ensures targeted delivery to specific cellular sites .
Subcellular Localization
Sulfo Cy5 Carboxylic acids exhibit distinct subcellular localization patterns, which can affect their activity and function. These compounds are often directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, Sulfo Cy5 Carboxylic acids can localize to mitochondria, where they exert their effects on cellular metabolism and signaling pathways . Understanding the subcellular localization of Sulfo Cy5 Carboxylic acids is crucial for interpreting their role in various biological processes.
特性
IUPAC Name |
sodium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N2O8S2.Na/c1-31(2)24-20-22(43(37,38)39)15-17-26(24)33(5)28(31)12-8-6-9-13-29-32(3,4)25-21-23(44(40,41)42)16-18-27(25)34(29)19-11-7-10-14-30(35)36;/h6,8-9,12-13,15-18,20-21H,7,10-11,14,19H2,1-5H3,(H2-,35,36,37,38,39,40,41,42);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMXXQYLCXUAFF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N2NaO8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{Cyclopropyl[(2-methoxyphenyl)carbamoyl]amino}propanoic acid](/img/structure/B1530207.png)


![[4-(3,3,3-Trifluoropropoxy)phenyl]methanol](/img/structure/B1530211.png)
amine](/img/structure/B1530212.png)



![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole](/img/structure/B1530223.png)



